molecular formula C12H13BrN2O B12973528 6-Bromo-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one

6-Bromo-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B12973528
M. Wt: 281.15 g/mol
InChI Key: OMMNABHSUVLNEN-UHFFFAOYSA-N
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Description

6-Bromo-1’-methylspiro[indoline-3,3’-pyrrolidin]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of bromine and the indoline-pyrrolidinone framework makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1’-methylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves the formation of the spiro linkage through cyclization reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Mechanism of Action

The mechanism of action of 6-Bromo-1’-methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with various enzymes and receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1’-methylspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific spiro linkage and the presence of both indoline and pyrrolidinone rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

6-bromo-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C12H13BrN2O/c1-15-5-4-12(7-15)9-3-2-8(13)6-10(9)14-11(12)16/h2-3,6H,4-5,7H2,1H3,(H,14,16)

InChI Key

OMMNABHSUVLNEN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)C3=C(C=C(C=C3)Br)NC2=O

Origin of Product

United States

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